

Technical Support Center: Effects of Boron Impurities on Silicon Crystal Defects

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Compound of Interest

Compound Name: *Boron silicide*

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the effects of boron impurities on silicon crystal defects.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of defects introduced by boron impurities in silicon?

A1: Boron, a common p-type dopant in silicon, can lead to the formation of several types of crystal defects, either directly or by interacting with native point defects (vacancies and self-interstitials) or other impurities like oxygen and carbon. The primary boron-related defects include:

- **Substitutional Boron (B_s):** A boron atom replacing a silicon atom in the crystal lattice. This is the intended configuration for p-type doping, creating a "hole" or positive charge carrier.^[1]
- **Boron-Vacancy (B-V) Complexes:** When a boron atom associates with a silicon vacancy, it can form stable complexes.^{[2][3]} These complexes can have multiple configurations and charge states, influencing the electronic properties of the silicon.^[2]
- **Boron-Interstitial (B-I) Clusters (BICs):** Boron can interact with silicon self-interstitials, which are often generated during processes like ion implantation and annealing.^{[4][5]} These

interactions can lead to the formation of clusters that immobilize the interstitials and can affect boron's diffusion and activation.[4][6]

- Boron-Oxygen (B-O) Defects: In Czochralski (CZ) grown silicon, which has a high oxygen concentration, boron can form complexes with oxygen. These defects are a significant cause of light-induced degradation (LID) in silicon solar cells, where the carrier lifetime decreases under illumination.[7][8]

Q2: How does boron doping affect the electrical properties of silicon?

A2: Boron is a Group III element with three valence electrons. When it substitutes a silicon atom (which has four valence electrons) in the crystal lattice, it creates a deficit of one electron, known as a hole. This process, called p-type doping, increases the concentration of positive charge carriers, thereby increasing the electrical conductivity of the silicon.[9][10][11] However, the formation of defect complexes like B-V or B-O can trap these charge carriers, reducing the net carrier concentration and mobility, which can be detrimental to device performance.[7]

Q3: What is the "acceptor removal" effect in irradiated boron-doped silicon?

A3: The acceptor removal effect is the deactivation of the p-type doping effect of substitutional boron atoms in silicon when the material is exposed to radiation.[12] Irradiation creates silicon self-interstitials (Si_i), which can interact with substitutional boron (B_s) to form complexes like B_s-Si_i. [12] These complexes act as donors, compensating for the acceptor effect of the remaining substitutional boron and thus reducing the overall p-type doping level.[12]

Q4: What is Light-Induced Degradation (LID) and how is it related to boron?

A4: Light-Induced Degradation (LID) is a phenomenon observed in p-type Czochralski (CZ) silicon, where the minority carrier lifetime significantly decreases upon exposure to light or carrier injection.[7][13] This degradation is primarily attributed to the formation of boron-oxygen (B-O) defects.[7][8] The defects act as recombination centers, reducing the efficiency of devices like solar cells. The degradation is metastable and can often be reversed by annealing at elevated temperatures (e.g., 200°C) in the dark.[13]

Troubleshooting Guides

Issue 1: Unexpected peak in Deep Level Transient Spectroscopy (DLTS) of p-type boron-doped Si.

Q: My DLTS measurement on an irradiated p-type boron-doped silicon sample shows an unexpected hole trap. How can I identify it?

A: An unexpected DLTS peak in irradiated p-type silicon often points to the formation of boron-related defect complexes.

- Cross-reference with known defect energy levels: Compare the activation energy of the observed trap with established values for boron-related defects. See the data table below for common defects. For instance, a hole trap around $E_v + 0.42\text{-}0.44$ eV could be related to boron.[\[14\]](#)
- Check for metastability: Some boron-vacancy complexes are metastable and can change their configuration depending on the charge state.[\[2\]](#)[\[3\]](#) Try performing DLTS scans after applying different bias cooling conditions (e.g., cooling with reverse bias applied vs. zero bias) to see if the peak intensity or position changes, which would indicate a metastable defect.[\[15\]](#)
- Perform annealing studies: The stability of the defect can provide clues to its identity. Boron-vacancy complexes typically anneal out in the temperature range of 220-250 K.[\[2\]](#) Boron-oxygen related defects might show changes after annealing at around 200°C.[\[13\]](#)

Issue 2: Photoluminescence (PL) intensity is lower than expected or quenched.

Q: I'm observing a significant quenching of the PL signal in my heavily boron-doped silicon nanocrystals. What could be the cause?

A: High concentrations of boron can lead to the quenching of photoluminescence.

- Auger Recombination: In heavily doped p-type silicon, the high concentration of holes can lead to non-radiative Auger recombination, where the energy from an electron-hole

recombination is transferred to another hole instead of being emitted as a photon. This is a common cause of PL quenching.[16]

- **Defect-Mediated Recombination:** High boron concentrations can facilitate the formation of non-radiative defect centers, such as boron-interstitial clusters.[4] These defects provide an alternative, non-radiative pathway for electron-hole recombination, thus reducing the PL intensity. The presence of boron can suppress the luminescence from interstitial-related centers.[4]
- **Investigate Boron Concentration:** The degree of quenching is often directly related to the boron concentration. Studies have shown that PL intensity can decrease by an order of magnitude at very high boron concentrations (e.g., >1 at%).[16] Consider using samples with varying, well-characterized boron concentrations to confirm this relationship in your experiment.

Issue 3: Difficulty growing dislocation-free, heavily boron-doped Si crystals.

Q: We are experiencing issues with polycrystallization and dislocation formation when trying to grow heavily boron-doped silicon crystals using the Czochralski (CZ) method. What is happening?

A: Growing heavily boron-doped silicon crystals presents unique challenges related to constitutional supercooling and lattice strain.

- **Constitutional Supercooling:** At very high boron concentrations, the segregation coefficient of boron (the ratio of its concentration in the solid to the liquid) can decrease.[17][18] This can lead to an accumulation of boron in the melt at the solid-liquid interface. If this accumulation is significant, it can cause the freezing point of the melt near the interface to drop, leading to an unstable growth front known as constitutional supercooling. This can result in cellular growth, faceting, and ultimately, the formation of a polycrystalline structure instead of a single crystal.[18]
- **Lattice Strain:** Boron atoms are smaller than silicon atoms. Incorporating a high concentration of boron into the silicon lattice introduces significant strain, which can lead to the generation of dislocations to relieve the stress. While boron doping can increase the

mechanical strength of silicon at high temperatures, exceeding the solubility limit can make dislocation-free growth very difficult.[19]

- Troubleshooting Steps:
 - Control the Growth Rate: A slower growth rate can help to maintain a stable growth front and reduce the risk of constitutional supercooling.[18]
 - Optimize Thermal Gradients: Adjusting the temperature gradient (G) at the interface relative to the growth velocity (V) is crucial. A higher G can help to counteract the effects of solute buildup.[19]
 - Monitor Boron Concentration: Be aware that there is a limit to the boron concentration for which dislocation-free crystals can be grown. This limit has been reported to be around 3.8×10^{20} atoms/cm³ in the melt.[17]

Quantitative Data Presentation

Table 1: Energy Levels of Common Boron-Related Defects in Silicon

Defect	Energy Level (from band edge)	Type	Measurement Technique	Reference
Boron-Oxygen (Latent)	E_v + 0.390 eV (H390)	Hole Trap	DLTS	[8]
Boron-Oxygen (Latent)	E_v + 0.400 eV (H400)	Hole Trap	DLTS	[8]
Boron-Related	E_v + 0.10 eV (H1)	Hole Trap	DLTS	[14]
Boron-Related	E_v + 0.42 eV (H2)	Hole Trap	DLTS	[14]
Boron-Related	E_v + 0.44 eV (H3)	Hole Trap	DLTS	[14]
Interstitial Boron	E_c - 0.13 eV	Electron Trap	DLTS	[20]

Table 2: Boron Doping Concentrations and Corresponding Photoluminescence (PL) Effects

Boron Concentration (cm ⁻³)	Observed PL Effect	Reference
$1 \times 10^{17} - 1.1 \times 10^{20}$	PL spectra can be modeled to determine doping concentration.	[21]
~1.32 at%	Strong luminescence quenching by one order of magnitude.	[16]
$> 10^{19}$	Suppression of {311} extended defect formation.	[4]

Experimental Protocols

Protocol 1: Deep Level Transient Spectroscopy (DLTS) for Hole Trap Characterization

This protocol outlines a general procedure for identifying hole traps in p-type boron-doped silicon.

- Sample Preparation:
 - Fabricate a Schottky diode or a p-n junction on the boron-doped silicon wafer. For a Schottky diode, deposit a suitable metal (e.g., Aluminum or Titanium) on the cleaned silicon surface to form a rectifying contact. An ohmic contact is required on the backside.
- DLTS System Setup:
 - Mount the sample in a cryostat that allows for temperature sweeps (e.g., from 35 K to 300 K). [15]
 - Connect the diode to the DLTS measurement system (capacitance meter, pulse generator).

- Measurement Parameters:
 - Quiescent Reverse Bias (V_R): Apply a steady reverse bias to the diode to create a depletion region (e.g., -5 V).[\[15\]](#)
 - Filling Pulse (V_P): Apply a periodic voltage pulse to reduce the reverse bias (e.g., to -0.2 V) to fill the traps in the depletion region with majority carriers (holes).[\[15\]](#)
 - Pulse Duration (t_p): Set the duration of the filling pulse (e.g., 1 ms) to ensure complete trap filling.[\[15\]](#)
 - Rate Window (e_n): Set the rate window of the lock-in amplifier or correlator. This determines the emission rate to which the measurement is most sensitive (e.g., 80 s^{-1}).[\[15\]](#)
- Data Acquisition:
 - Perform a temperature scan while recording the DLTS signal (the difference in capacitance at two points in time after the filling pulse). A peak in the DLTS signal versus temperature corresponds to a defect level.
- Data Analysis:
 - Repeat the temperature scan for several different rate windows.
 - Construct an Arrhenius plot of $\ln(T^2 / e_n)$ versus $1/kT$, where T is the peak temperature for a given emission rate e_n .
 - The slope of this plot gives the activation energy (E_a) of the trap, and the intercept provides information about its capture cross-section (σ_p).

Protocol 2: Low-Temperature Photoluminescence (LTPL) for Impurity Analysis

This protocol describes how to use LTPL to analyze boron impurities.

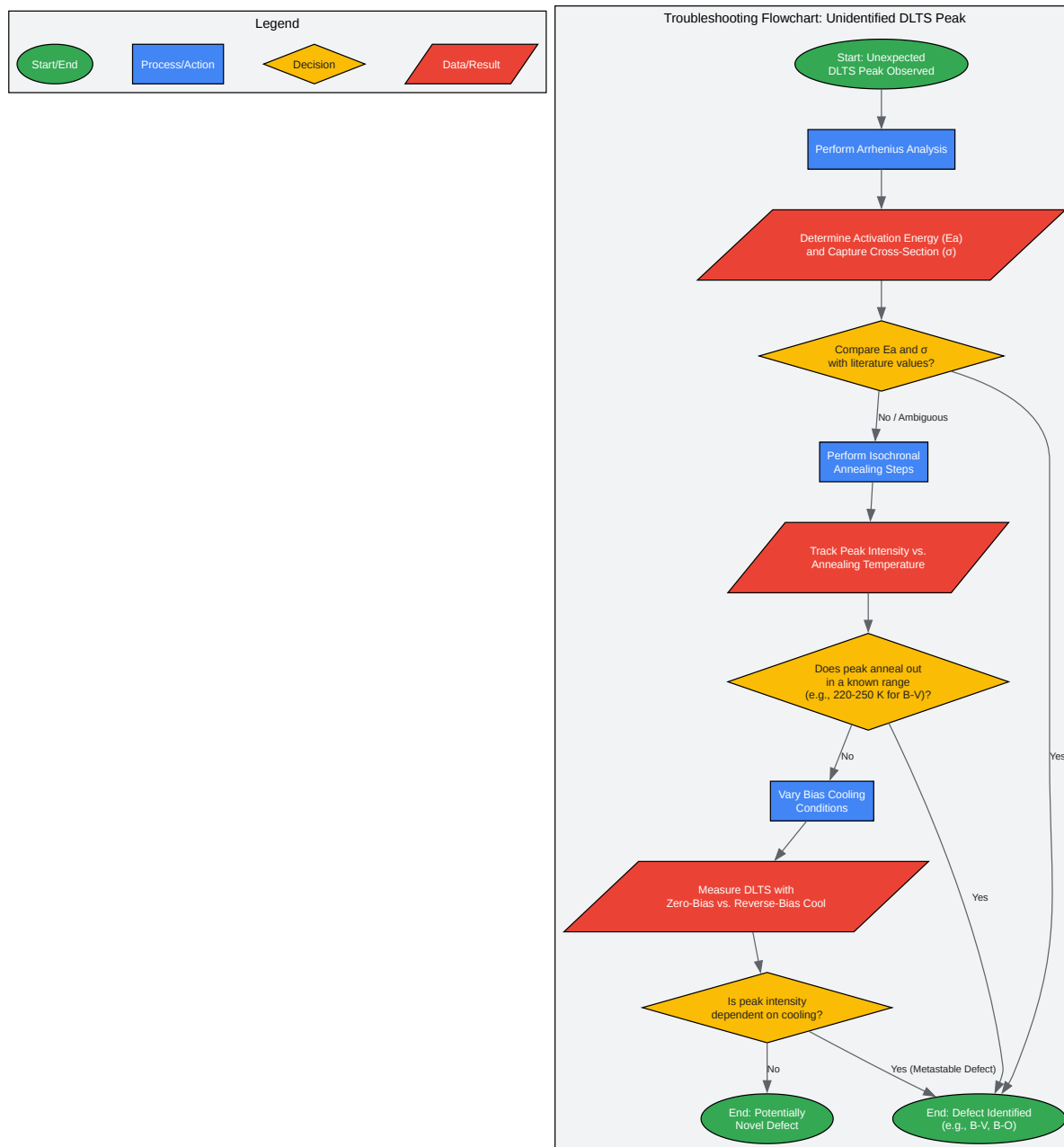
- Sample Preparation:

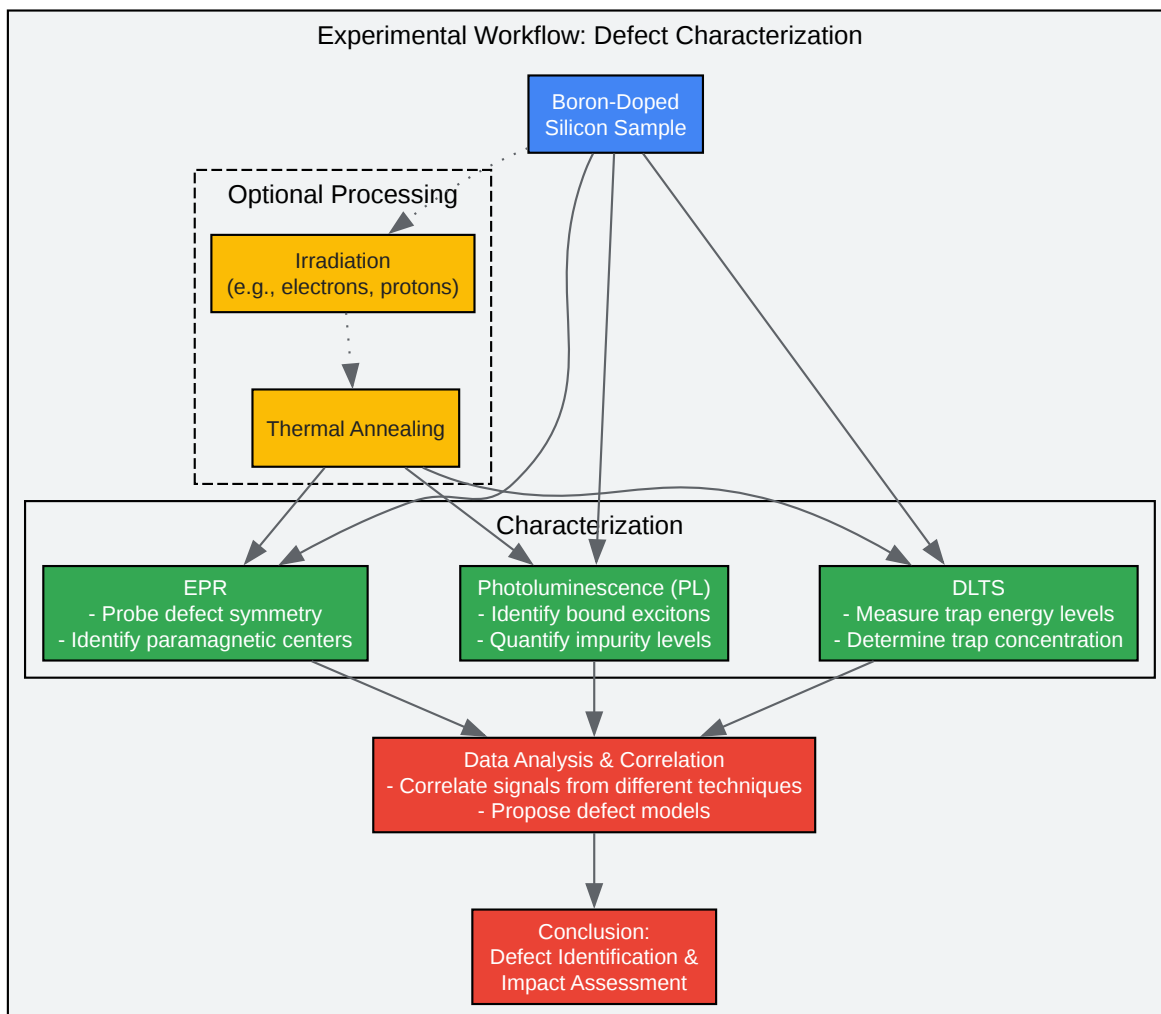
- Ensure the silicon sample has a clean, polished surface to minimize surface recombination and scattering.
- System Setup:
 - Mount the sample in a liquid helium cryostat or a helium flow cryostat to achieve low temperatures (typically 4.2 K to 20 K).[\[22\]](#)
 - Use a laser with an appropriate wavelength for excitation (e.g., 514.5 nm Argon laser) that is absorbed near the silicon surface.[\[23\]](#)
 - Focus the emitted luminescence onto the entrance slit of a monochromator.
 - Use a suitable detector (e.g., an InGaAs detector) to measure the spectrally resolved signal.
- Data Acquisition:
 - Cool the sample to the desired measurement temperature.
 - Illuminate the sample with the laser. The excitation power may need to be adjusted (e.g., 100 mW) to avoid excessive sample heating.[\[22\]](#)
 - Scan the monochromator over the desired wavelength range (typically near the silicon bandgap, ~1.0-1.15 eV) and record the PL intensity.
- Data Analysis:
 - Identify the peaks in the PL spectrum. In boron-doped silicon, you would expect to see peaks related to the recombination of free excitons (FE) and excitons bound to neutral boron acceptors (BE).[\[13\]](#) These are often identified by their phonon replicas (e.g., TO for transverse optical phonon).
 - The ratio of the intensity of the boron-bound exciton peak (I_{BE}) to the free exciton peak (I_{FE}) can be correlated with the boron concentration.[\[13\]](#)[\[22\]](#) Calibration curves are often used for quantitative analysis.[\[22\]](#)

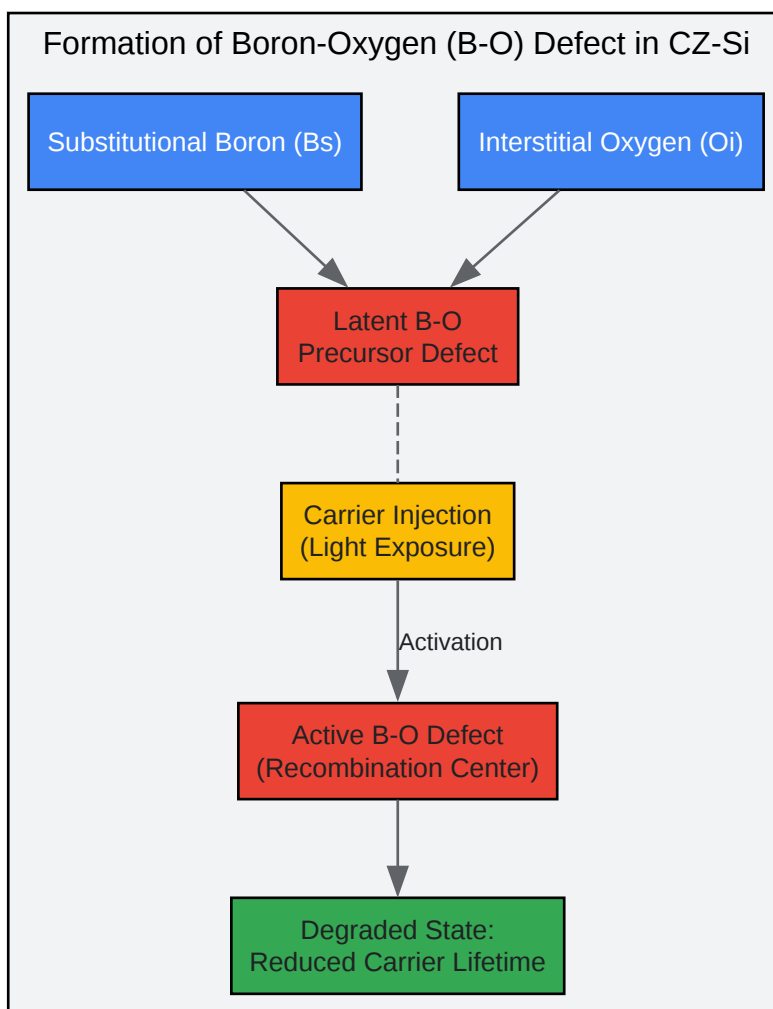
- The sample temperature can be precisely determined by fitting the lineshape of the free exciton peak.[\[13\]](#)

Mandatory Visualizations

Diagrams







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